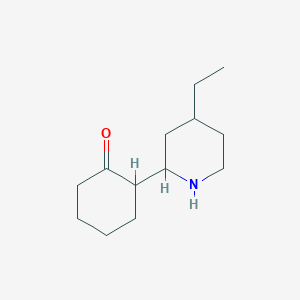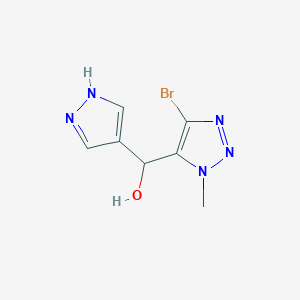
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a synthetic organic compound that features both triazole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the triazole ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups at the bromine site.
科学的研究の応用
Chemistry
In chemistry, (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be optimized to enhance its biological activity and selectivity.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
作用機序
The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The triazole and pyrazole rings could play a role in binding to the target molecules, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- (4-Bromo-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-imidazol-4-yl)methanol
Uniqueness
The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol lies in its specific combination of functional groups and heterocyclic rings. This structure may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C7H8BrN5O |
|---|---|
分子量 |
258.08 g/mol |
IUPAC名 |
(5-bromo-3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H8BrN5O/c1-13-5(7(8)11-12-13)6(14)4-2-9-10-3-4/h2-3,6,14H,1H3,(H,9,10) |
InChIキー |
AXDIZIYDPXOHRZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)Br)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


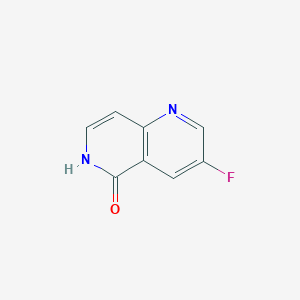
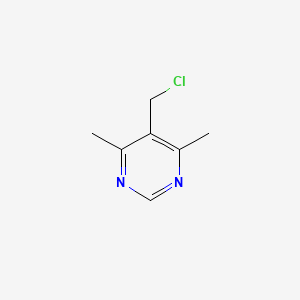
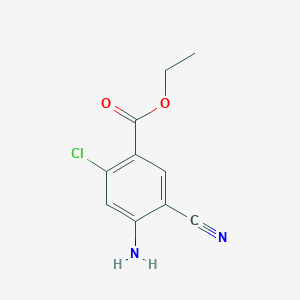
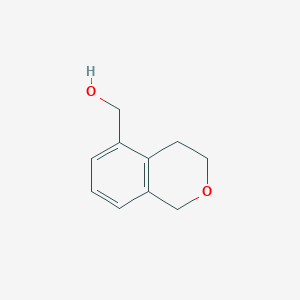
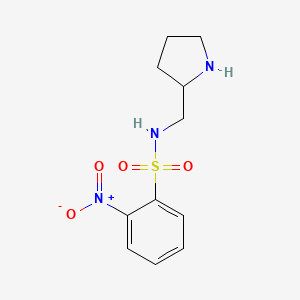
![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)


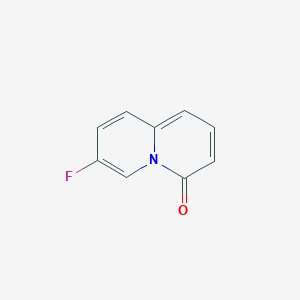
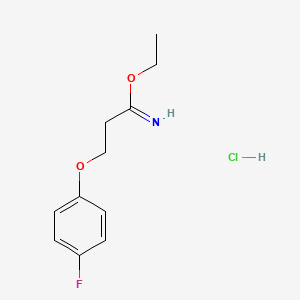
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
